molecular formula C24H30N6O B2657259 N2-(4-butylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 898631-03-3

N2-(4-butylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No. B2657259
CAS RN: 898631-03-3
M. Wt: 418.545
InChI Key: VVZMWAIPVQESOW-UHFFFAOYSA-N
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Description

The compound “N2-(4-butylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are various functional groups including a butylphenyl group, a morpholino group, and a p-tolyl group. These groups can greatly influence the properties and reactivity of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the triazine ring. The exact methods would depend on the specific reactions involved, which could include nucleophilic substitutions, electrophilic additions, or other types of organic reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring suggests that the molecule may have a planar region, while the attached groups could add complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups attached to the triazine ring. For example, the morpholino group might participate in reactions with electrophiles, while the phenyl groups could undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of different functional groups could lead to a wide range of properties .

Scientific Research Applications

Synthesis and Chemical Properties

A key area of research involves the synthesis of morpholino and triazine derivatives through innovative chemical reactions. For instance, Matlock et al. (2015) reported a concise method for synthesizing stereodefined C-substituted morpholines and related heterocycles, showcasing the versatility of these compounds in synthetic chemistry Matlock et al., 2015. Similarly, Gorle et al. (2016) synthesized a series of pyrimidine-linked morpholinophenyl derivatives, highlighting their potential in biological applications due to their larvicidal activity Gorle et al., 2016.

Antimicrobial and Biological Activity

The antimicrobial properties of triazine derivatives are a significant area of exploration. Chikhalia et al. (2009) synthesized a novel class of oxadiazole derivatives incorporating morpholine and triazine rings, demonstrating improved antimicrobial activities Chikhalia et al., 2009. This research suggests potential pharmaceutical applications for treating microbial infections.

Material Science Applications

In the field of materials science, Dinari and Haghighi (2017) developed new heat-resistant polyamides bearing an s-triazine ring, indicating the role of such compounds in enhancing the thermal stability and flame retardancy of polymers Dinari & Haghighi, 2017. This research points towards the application of triazine derivatives in creating advanced materials with improved performance characteristics.

Analytical Chemistry Applications

Triazine derivatives have also found applications in analytical chemistry. Upadhyay et al. (2012) explored the use of Schiff bases derived from triazine for the potentiometric determination of Sm3+ ions, showcasing the utility of these compounds in the development of selective electrodes for analytical purposes Upadhyay et al., 2012.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets in the body to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, it could be harmful if swallowed, inhaled, or if it comes into contact with the skin .

Future Directions

The future research directions for this compound could involve studying its properties, reactivity, and potential applications. It could also involve developing new methods for its synthesis, or exploring its use in various fields such as medicine or materials science .

properties

IUPAC Name

2-N-(4-butylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O/c1-3-4-5-19-8-12-21(13-9-19)26-23-27-22(25-20-10-6-18(2)7-11-20)28-24(29-23)30-14-16-31-17-15-30/h6-13H,3-5,14-17H2,1-2H3,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZMWAIPVQESOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-butylphenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

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